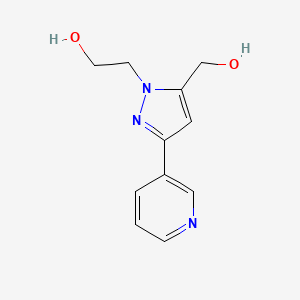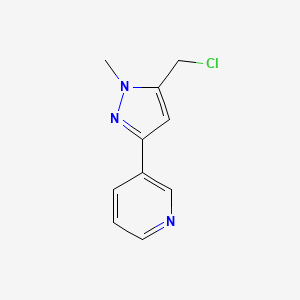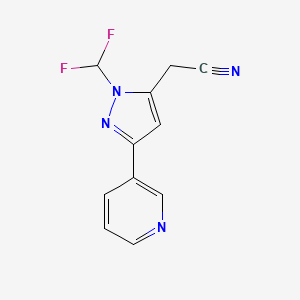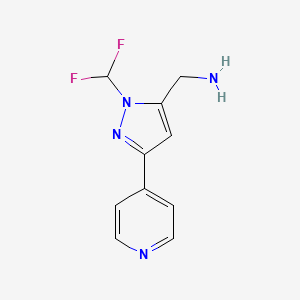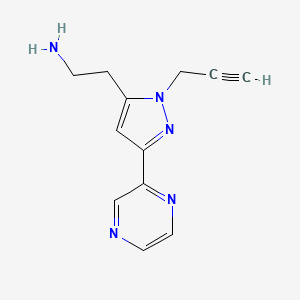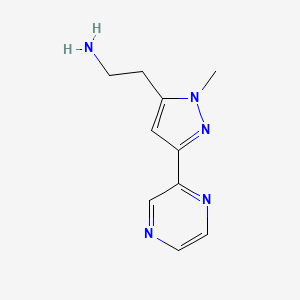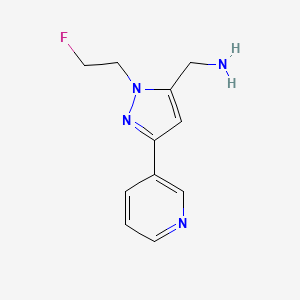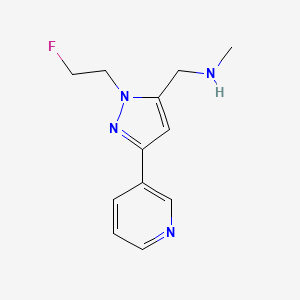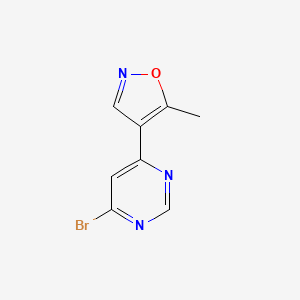
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole
Overview
Description
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole (BPIM) is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for biological research.
Scientific Research Applications
Hybrid Catalysts in Medicinal Chemistry
Hybrid catalysts play a crucial role in synthesizing complex molecules for medicinal applications. A review article highlights the importance of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which are key precursors for the medicinal and pharmaceutical industries. These scaffolds have a wide range of applicability due to their bioavailability and are synthesized using diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This demonstrates the evolving methodologies in creating pharmacologically relevant structures (Parmar, Vala, & Patel, 2023).
Environmental and Toxicological Concerns
The environmental concentrations and toxicology of related brominated compounds, like 2,4,6-Tribromophenol, have been reviewed, summarizing their occurrence in various environments, including their toxicokinetics and toxicodynamics. This compound, used as a pesticide and a degradation product of brominated flame retardants, underscores the environmental impact and toxicological concerns associated with chemical compounds used in industry (Koch & Sures, 2018).
Anticancer Properties of Thiazolopyrimidine Scaffolds
Thiazolopyrimidine scaffolds are identified as promising bioactive compounds with a variety of biological activities, including anticancer properties. Research in this area has led to the design, synthesis, and evaluation of thiazolopyrimidine derivatives, highlighting the potential for these compounds in cancer treatment. This showcases the ongoing search for novel compounds with significant therapeutic value in oncology (Islam & Fahmy, 2022).
Application Potential of Xylan Derivatives
The chemical modification of xylan into biopolymer ethers and esters opens new avenues in drug delivery applications. Xylan derivatives, through advanced synthesis and analysis techniques, have been shown to form nanoparticles that could be used for targeted drug delivery, demonstrating the intersection of materials science and medicinal chemistry for therapeutic applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mechanism of Action
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities . For example, pyrimidine derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Isoxazoles
are azoles with an oxygen atom next to the nitrogen. They are also a class of compounds that have been shown to have a wide range of biological activities .
The mechanism of action of a compound generally involves the compound binding to a target molecule in the body, such as a protein, and altering its activity, which can lead to a therapeutic effect .
The biochemical pathways affected by a compound are the series of chemical reactions in a cell that the compound influences. These pathways can lead to various physiological effects .
Pharmacokinetics
refers to how the body affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME). These properties can greatly influence the drug’s therapeutic effect .
The result of action of a compound refers to the molecular and cellular effects of the compound’s action, which can include changes in cell signaling, gene expression, or cell survival .
Environmental factors
, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
4-(6-bromopyrimidin-4-yl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLWZJBBLBGMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Bromopyrimidin-4-yl)-5-methylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481677.png)
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481681.png)

![1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481683.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481685.png)

